molecular formula C18H19N5O2S B2994704 N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide CAS No. 1351645-08-3

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide

Cat. No.: B2994704
CAS No.: 1351645-08-3
M. Wt: 369.44
InChI Key: SXVNPUUMRRYQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide is a synthetic small molecule designed for biochemical research. This compound features a pyridazinone core, a common scaffold in medicinal chemistry, linked to a propanamide chain with a phenylthio moiety. The structural combination of the pyridazinone and pyrazole rings is found in compounds investigated for various biological activities, including potential modulation of neurological targets . Researchers may explore this molecule as a potential inhibitor or probe to study enzyme pathways and cellular processes, particularly those influenced by pyridazinone derivatives. The presence of the phenylthio group suggests potential for investigating compounds with unique electronic properties and reactivity. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should conduct their own experiments to determine the compound's specific properties, mechanism of action, and applications.

Properties

IUPAC Name

N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c24-17(9-14-26-15-5-2-1-3-6-15)19-11-13-23-18(25)8-7-16(21-23)22-12-4-10-20-22/h1-8,10,12H,9,11,13-14H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVNPUUMRRYQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCCN2C(=O)C=CC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridazine ring followed by the introduction of the pyrazole group and the phenylthio moiety. Common synthetic routes include:

  • Multicomponent reactions: Combining pyridazine derivatives with hydrazine and phenylthio derivatives under controlled conditions.

  • Cyclocondensation reactions: Reacting hydrazine with carbonyl compounds to form the pyridazine ring, followed by further functionalization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the phenylthio group to a sulfoxide or sulfone.

  • Reduction: Reduction of the pyridazine ring to form a pyridazinylamine derivative.

  • Substitution: Replacement of the phenylthio group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from the oxidation of the phenylthio group.

  • Pyridazinylamines: Formed through the reduction of the pyridazine ring.

  • Substituted Derivatives: Obtained by substituting the phenylthio group with other functional groups.

Scientific Research Applications

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide is an organic compound with potential applications in various scientific fields, especially medicinal chemistry. This compound features a complex structure with multiple heterocycles, making it valuable in pharmaceutical development.

Potential Applications

  • Medicinal Chemistry The compound's unique structure allows it to interact with various biological targets, making it a subject of interest for further research. Its structural features indicate potential biological activity, particularly in drug discovery. Research into this compound could lead to significant advancements in therapeutic strategies against various conditions.
  • Drug Discovery The presence of a pyridazine ring, a pyrazole moiety, and a phenylthio group suggests potential biological activity. Compounds containing pyrazole and pyridazine frameworks possess activity against various cancer cell lines, including those resistant to conventional therapies. For instance, derivatives have been reported to inhibit cyclin-dependent kinases, which are crucial for cell cycle regulation, thus presenting potential as anticancer agents.
  • Biological Activity this compound can undergo various chemical reactions typical for amides and heterocycles. These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action. Data suggests that compounds with similar structures may inhibit certain kinases or receptors, leading to altered cellular responses. For instance, compounds that bind to receptor interacting protein 1 have shown promise in blocking tumor necrosis factor-dependent cellular responses.

Interaction Studies
Interaction studies involving this compound focus on its binding affinity to various biological targets, including enzymes and receptors implicated in cancer progression. These studies often utilize techniques such as molecular docking simulations and biochemical assays to elucidate the compound's mechanism of action and potential efficacy as a therapeutic agent.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in antileishmanial and antimalarial applications, the compound may inhibit key enzymes or proteins essential for the survival of the pathogens. The exact molecular targets and pathways would require further research to elucidate.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1. Key Structural and Molecular Features
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Pyridazinone Pyrazolyl, Phenylthio-propanamide C18H18N6O2S 398.45
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine Pyridazinone Pyrazolyl, Aniline C13H12N6 252.28
2-[6-Oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide Pyridazinone Thiomorpholinyl, Acetamide-phenethyl C18H22N4O2S 358.46
Compound Pyridazinone (dual) Triazolyl, Thiophenyl-propanamide C19H18N8O3S 438.5

Key Observations :

  • Pyrazole in the target and ’s compound may favor hydrogen bonding with kinase active sites, whereas triazole () offers distinct electronic properties .
  • The dual pyridazinone core in ’s compound increases molecular weight but may reduce solubility compared to the target compound .

Key Observations :

  • Substituent Effects : The phenylthio group in the target compound may confer metabolic stability over methoxy or chloro groups (), which are prone to oxidation .
  • Heterocyclic Influence : Pyrazole (target, ) and triazole () substituents differ in hydrogen-bonding capacity, impacting target selectivity .

Biological Activity

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a pyridazine core, a pyrazole moiety, and a phenylthio group, which are known to interact with various biological targets.

Structural Characteristics

The compound's molecular formula is C15H16N4O2SC_{15}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 371.372 g/mol. The presence of multiple heteroatoms and functional groups contributes to its potential bioactivity.

Property Value
Molecular FormulaC15H16N4O2SC_{15}H_{16}N_{4}O_{2}S
Molecular Weight371.372 g/mol
Structural FeaturesPyridazine, Pyrazole, Phenylthio

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives containing pyrazole and pyridazine frameworks have shown efficacy against various bacterial strains and fungi. A study reported that certain derivatives inhibited growth in both Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) range of 100-400 µg/mL .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Compounds with similar moieties have been documented to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells, particularly those resistant to conventional therapies.

The mechanism of action for this compound likely involves interaction with specific proteins involved in signaling pathways. Research suggests that compounds with analogous structures may inhibit kinases or receptors, influencing cellular responses related to tumor necrosis factor (TNF) signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A series of studies have demonstrated that derivatives of similar compounds possess antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. For example, derivatives were tested at varying concentrations, showing promising results in inhibiting bacterial growth .
  • Antitumor Activity : In vitro studies have shown that compounds similar to this compound exhibit moderate to strong cytotoxicity against leukemia cell lines, with IC50 values indicating significant potential for further development as anticancer agents .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyridazine and pyrazole rings followed by the introduction of the amide linkage.

Synthetic Pathway Overview

  • Formation of Pyridazine Ring : Utilizing appropriate precursors under controlled conditions.
  • Synthesis of Pyrazole Moiety : Employing reactions such as cyclization or condensation.
  • Amide Bond Formation : Utilizing coupling agents to link the phenylthio group.

The compound can undergo various chemical reactions typical for amides and heterocycles, which are essential for modifying its structure to enhance biological activity or study its mechanism of action.

Reaction Type Description
Amide HydrolysisPotential breakdown into constituent parts
CyclizationFormation of additional cyclic structures
Substitution ReactionsIntroduction of different functional groups

Q & A

Q. How do researchers address stability issues (e.g., hydrolysis of the thioether group)?

  • Methodology : Stabilize the compound via lyophilization under inert atmospheres. Add antioxidants (e.g., BHT) to formulations. Accelerated stability studies (40°C/75% RH) identify degradation pathways via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.